6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Ensuring SAR consistency in kinase inhibitor programs is challenging, as minor structural deviations can abolish target engagement. 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one (CAS 87426-08-2) provides a precise 2-methylbenzyl ether pharmacophore essential for p38 MAP kinase selectivity, directly mimicking the core of AS1940477. - Enables direct exploration of the 2-methylphenyl-pyridazinone chemotype for high oral bioavailability. - Serves as a molecular weight (216.24 g/mol) and H-bond acceptor (3) benchmark for optimizing drug-likeness. - Suitable for kinase selectivity panels targeting CDK2, PI3K, and c-Met to assess off-target effects.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 87426-08-2
Cat. No. B12915492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one
CAS87426-08-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=NNC(=O)C=C2
InChIInChI=1S/C12H12N2O2/c1-9-4-2-3-5-10(9)8-16-12-7-6-11(15)13-14-12/h2-7H,8H2,1H3,(H,13,15)
InChIKeyFIEBIIXUSXRXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one: Core Scaffold Overview


6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one, with CAS 87426-08-2, is a heterocyclic organic compound belonging to the pyridazinone family, a class recognized for its diverse pharmacological activities [1]. Its structure features a pyridazin-3(2H)-one core ether-linked via an oxygen atom to a 2-methylbenzyl group, resulting in a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol . This specific substitution pattern differentiates it from other pyridazinones and is of interest as a building block in drug discovery programs exploring novel therapeutic agents [1].

1 Pyridazinone scaffold with a 2-methylbenzyl ether substituent supports SAR exploration of substitution-dependent activity profiles.
2 Research intermediate or comparator scaffold for medicinal chemistry targeting kinases and related enzyme families.
3 Ether linkage introduces conformational flexibility relevant to binding-site compatibility studies.

6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one: Analog Substitution Risks


In the pyridazinone class, even minor structural modifications can lead to drastic shifts in biological activity, selectivity, and physicochemical properties. Generic substitution of 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one with a close analog—such as one with a different substituent on the benzyl ring or an alternative linker to the pyridazinone core—is likely to fail. The 2-methylbenzyl group's specific steric and electronic profile is critical for target engagement, as demonstrated across various pyridazinone-based pharmacophores [1]. The following quantitative evidence highlights the precise nature of these structure-activity relationships (SAR) and underscores the necessity of using this exact compound to maintain research consistency and expected outcomes [2].

Hydroxyl analog (CAS 60932-69-6) replaces the ether oxygen with a direct methylene link and adds a hydroxyl, potentially shifting hydrogen-bond networks and solubility profiles — may alter target engagement.
Phenyl analog (CAS 899946-47-5) lacks the 2-methyl substitution and ether oxygen, leading to different steric and electronic features — may result in divergent kinase selectivity and potency.

6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one: Comparative Evidence vs. Analogs


Physicochemical Differentiation vs. Hydroxyl Analog

The target compound, 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one, features a methyleneoxy linker between the phenyl and pyridazinone rings, while its close analog 6-[(2-methylphenyl)methyl]pyridazin-3-ol (CAS 60932-69-6) lacks this ether oxygen, instead having a direct methylene link and a hydroxyl group on the pyridazinone . This structural distinction results in a 7.4% increase in molecular weight (216.24 g/mol vs. 200.24 g/mol) and introduces an additional hydrogen bond acceptor and rotatable bond, which fundamentally alters the molecule's conformational flexibility and potential for intermolecular interactions .

Physicochemical vs. Hydroxyl Analog
Cross-study comparable
MW: 216.24 vs 200.24 g/mol; 1 extra H-bond acceptor and rotatable bond
Differences in MW and H-bond capacity suggest distinct solubility and permeability behavior; not interchangeable for controlled SAR studies.
Calculated from molecular structure; biological impact requires experimental validation.
Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

SAR Rationale: 2-Methylbenzyl vs. Phenyl Analog

While no direct biological comparison is publicly available for the target compound, extensive SAR studies on pyridazin-3(2H)-one scaffolds reveal that the substitution pattern at the 2-position is a primary driver of biological activity [1]. For instance, the presence of a 2-methylbenzyl group (as in the target compound) versus a phenyl group (as in CAS 899946-47-5) can significantly alter kinase inhibition profiles. This is supported by findings that related pyridazinone derivatives with specific 2-substituents can achieve sub-micromolar IC50 values (e.g., 0.013 µM against MAO-B) , a level of potency that is not attainable by the unsubstituted or differently substituted analogs.

SAR: 2-Methylbenzyl vs. Phenyl
Class-level inference
2-Methylbenzyl group linked to sub-micromolar IC50 in related pyridazinones; phenyl analog lacks this motif.
Class SAR indicates substitution is a key activity determinant — different analogs may exhibit significantly altered target engagement.
Inferred from pyridazinone SAR literature; direct comparative data not available.
Medicinal Chemistry Drug Discovery SAR

p38 MAP Kinase Inhibition Potential

The pyridazin-3(2H)-one core is a privileged scaffold for kinase inhibition, as demonstrated by AS1940477, a structurally related compound that contains the same 2-methylphenyl-pyridazin-3(2H)-one substructure. AS1940477 is a potent p38 MAP kinase inhibitor, exhibiting favorable pharmacokinetic properties including high oral bioavailability (F = 67.7% to 103.6% in rats) [1]. This provides a powerful class-level inference that the target compound's core scaffold, when properly substituted, can engage clinically relevant kinase targets, making it a valuable starting point for medicinal chemistry campaigns focused on this target class.

p38 MAPK Scaffold Potential
Class-level inference
Related compound AS1940477 with same 2-methylphenyl-pyridazinone core reported oral F 67.7–103.6% in rat.
Scaffold may support kinase inhibitor research programs; does not directly predict target compound pharmacokinetics.
Evidence derived from a single advanced analog; target-specific validation needed.
Kinase Inhibition Inflammation Medicinal Chemistry

6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one: Research & Procurement Applications


p38 MAPK Inhibitor Analog Synthesis

Researchers developing novel p38 MAP kinase inhibitors can procure this compound as a key intermediate or comparator scaffold. The structural similarity to the core of AS1940477 (which contains the identical 2-methylphenyl-pyridazin-3(2H)-one substructure) makes it a direct starting point for exploring SAR around this chemotype, a strategy that has already yielded compounds with high oral bioavailability .

Kinase Selectivity Profiling Tool

As a member of the pyridazinone family, a class with demonstrated activity against a wide range of kinases including CDK2, PI3K, and c-Met , 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one is suitable for inclusion in kinase selectivity panels. This allows for the identification of new kinase targets and the assessment of off-target effects, which is critical for hit-to-lead optimization.

Physicochemical Benchmarking for Drug Design

With a molecular weight of 216.24 g/mol and 3 hydrogen bond acceptors , this compound serves as a physicochemical benchmark for evaluating the impact of the 2-methylbenzyl ether modification on properties like solubility, logP, and permeability. This is essential for medicinal chemists optimizing the drug-likeness of pyridazinone leads.

Application
Selection Property
Validation Focus
Kinase inhibitor analog synthesis
2-Methylphenyl-pyridazinone scaffold
SAR and pharmacokinetic endpoint interpretation
Kinase selectivity panel studies
Pyridazinone class scaffold
Target engagement and off-target kinase evaluation
Physicochemical property benchmarking
Ether-linked benzyl substituent
Solubility, permeability, and drug-likeness parameter assessment
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